![molecular formula C22H21ClN4O4S B11597281 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597281.png)
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, an imino group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with a triazole derivative under specific conditions to form the triazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit a range of pharmacological effects:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Related compounds can reduce inflammation markers in vitro and in vivo.
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of triazatricyclo compounds found that derivatives similar to this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The underlying mechanism involved the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests potential applications in treating bacterial infections.
In Vitro Studies
In vitro assays have shown that the compound can inhibit specific enzymes involved in cancer metabolism and inflammation pathways:
- Enzyme Inhibition : The compound was found to inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
In Vivo Studies
Animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates compared to control groups. These findings support further exploration into the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,2-dihydro-1,2,4-triazolo[4,3-a]pyrimidin-5-one
- 4-chlorophenyl sulfone
- 4-chlorophenyl methyl sulfone
Uniqueness
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its triazatricyclo framework, which imparts specific chemical and biological properties
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS Number: 606961-13-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN4O4S with a molecular weight of 472.9 g/mol. The structure features a triazatricyclo framework and a sulfonyl group, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antibacterial properties. In particular, compounds similar to the one in focus have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It has been reported to exhibit strong inhibitory activity against urease and moderate inhibition against acetylcholinesterase . This suggests possible applications in treating conditions related to these enzymes.
Table 2: Enzyme Inhibition Potency
Enzyme | Inhibition Potency |
---|---|
Urease | Strong |
Acetylcholinesterase | Moderate |
Antiviral Activity
Some studies have explored the antiviral properties of similar sulfonamide derivatives. For instance, certain compounds demonstrated activity against the tobacco mosaic virus (TMV), indicating that this class of compounds may possess broader antiviral capabilities .
Case Studies
- Antibacterial Screening : A study synthesized various sulfonamide derivatives and evaluated their antibacterial properties through bioassays. The results indicated that several compounds exhibited significant inhibition against pathogenic bacteria, reinforcing the potential of sulfonyl groups in antibiotic development .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to assess how these compounds interact with target enzymes at the molecular level. These studies highlighted specific binding interactions that correlate with observed inhibitory effects, providing insights into their mechanism of action .
Properties
Molecular Formula |
C22H21ClN4O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O4S/c1-14-4-9-19-25-21-17(22(28)27(19)13-14)12-18(20(24)26(21)10-3-11-31-2)32(29,30)16-7-5-15(23)6-8-16/h4-9,12-13,24H,3,10-11H2,1-2H3 |
InChI Key |
DDYJFELZSMDJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)S(=O)(=O)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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